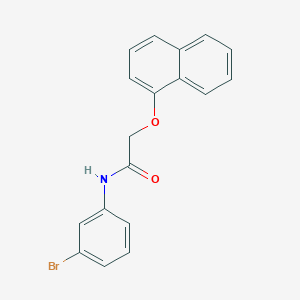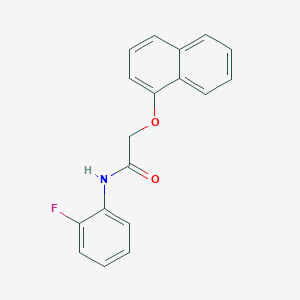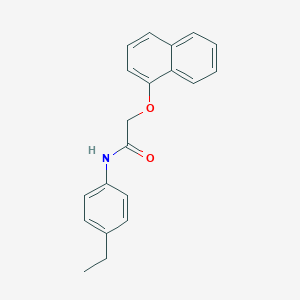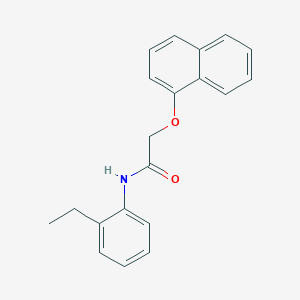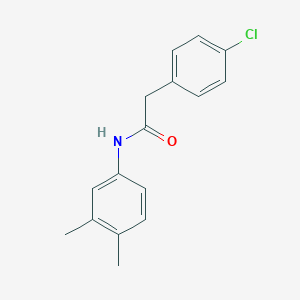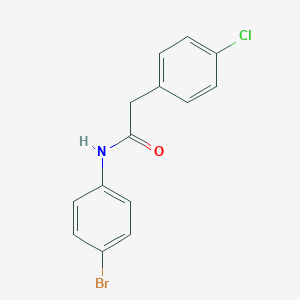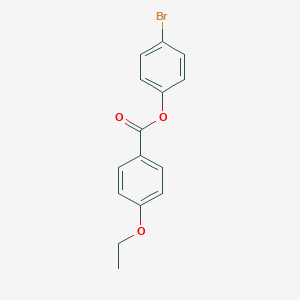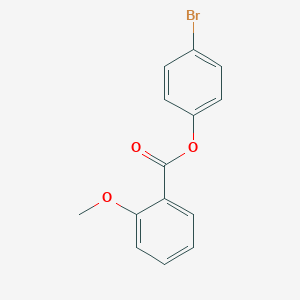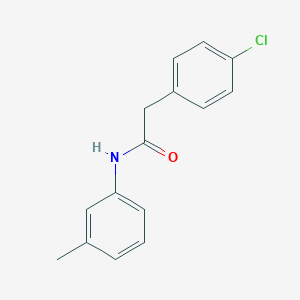
2-(4-chlorophenyl)-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(3-methylphenyl)acetamide is a chemical compound that belongs to the family of acetamides. It is commonly known as "4'-chloro-3'-methylacetanilide" or "CMC" and has been widely used in scientific research for its pharmacological properties. This compound has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.
Wirkmechanismus
The exact mechanism of action of 2-(4-chlorophenyl)-N-(3-methylphenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, leading to its analgesic and anti-inflammatory effects. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
2-(4-chlorophenyl)-N-(3-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. In animal studies, this compound has been found to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). It has also been shown to decrease the levels of oxidative stress markers and increase the levels of antioxidant enzymes. Furthermore, this compound has been found to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-chlorophenyl)-N-(3-methylphenyl)acetamide in lab experiments is its well-established pharmacological properties. This compound has been extensively studied in preclinical models, and its mechanism of action is well understood. Additionally, this compound is relatively easy to synthesize and has a high purity. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some normal cells, and its long-term safety has not been fully evaluated.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-chlorophenyl)-N-(3-methylphenyl)acetamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Another direction is to explore its mechanism of action in more detail, particularly its effects on other signaling pathways involved in cancer and inflammation. Additionally, future studies could focus on optimizing the synthesis method to increase the yield and purity of the compound and evaluating its long-term safety.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-N-(3-methylphenyl)acetamide involves the reaction between p-chloroaniline and 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of the intermediate 4'-chloro-3'-methylacetophenone, which is then treated with ammonia to produce the final product, 2-(4-chlorophenyl)-N-(3-methylphenyl)acetamide. This method has been optimized and improved over the years to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(3-methylphenyl)acetamide has been extensively studied for its pharmacological properties. It has been shown to have analgesic, anti-inflammatory, and anticancer effects. In preclinical studies, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Therefore, this compound has the potential to be a promising therapeutic agent for the treatment of various diseases.
Eigenschaften
Molekularformel |
C15H14ClNO |
|---|---|
Molekulargewicht |
259.73 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO/c1-11-3-2-4-14(9-11)17-15(18)10-12-5-7-13(16)8-6-12/h2-9H,10H2,1H3,(H,17,18) |
InChI-Schlüssel |
QSPKWUOHPXLSGZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291447.png)
![Methyl 2-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291448.png)
